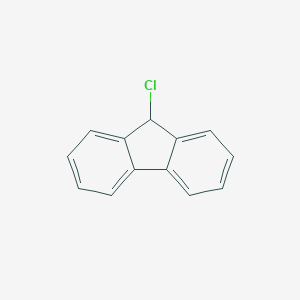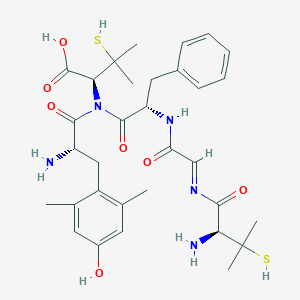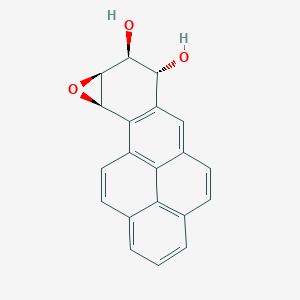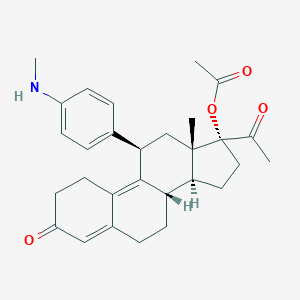
Acétate de N-Désméthyl ulipristal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Desmethyl Ulipristal Acetate is a synthetic compound derived from the natural steroid hormone ulipristal acetate. It is a potent progestin receptor modulator and has been found to be an effective treatment for a range of medical conditions, including endometriosis, uterine fibroids, and contraception. It is a metabolite of Ulipristal .
Molecular Structure Analysis
N-Desmethyl Ulipristal Acetate has a molecular formula of C29 H35 N O4 . Its molecular weight is 461.59 . The chemical name is (11β)-17- (Acetyloxy)-11- [4- (methylamino)phenyl]-19-norpregna-4,9-diene-3,20-dione .Physical And Chemical Properties Analysis
N-Desmethyl Ulipristal Acetate has a molecular formula of C29 H35 N O4 and a molecular weight of 461.59 . Other specific physical and chemical properties are not detailed in the search results.Applications De Recherche Scientifique
Acétate de N-Désméthyl ulipristal : Applications de la recherche scientifique :
Contraception d'urgence
En tant que métabolite de l'acétate d'ulipristal, l'this compound contribue à l'efficacité des contraceptifs d'urgence en inhibant ou en retardant l'ovulation. Cette action permet de prévenir les grossesses non désirées .
Développement de méthodes analytiques
En recherche pharmaceutique, l'this compound est utilisé pour le développement et la validation de méthodes analytiques. Ceci est crucial pour les demandes d'homologation abrégée de médicaments (ANDA) ou pendant la production commerciale de l'Ulipristal .
Contrôle de la qualité en toxicologie pharmaceutique
L'this compound-d3 est utilisé comme matériau de référence certifié en toxicologie pharmaceutique pour garantir une analyse de données extrêmement précise et fiable .
Adaptation de la stratégie thérapeutique
L'administration de l'acétate d'ulipristal est suggérée à une posologie de 5 mg/jour pendant 3 mois pour différentes catégories de patients, ce qui permet aux professionnels de la santé de planifier des stratégies de traitement adaptées aux besoins individuels des patients. Le rôle de l'this compound dans ce processus est probablement lié à ses propriétés pharmacocinétiques .
Mécanisme D'action
Target of Action
N-Desmethyl ulipristal acetate is a derivative of ulipristal, which is a selective progesterone receptor modulator . It has both antagonistic and partial agonist activity at the progesterone receptor . It also binds to the glucocorticoid receptor .
Mode of Action
The exact mechanism of action for N-Desmethyl ulipristal acetate is still currently debated, though there is evidence that it functions by inhibiting ovulation . It is believed to suppress surges in luteinizing hormone (LH) that result in the postponement of follicular rupture .
Biochemical Pathways
Ulipristal is known to inhibit ovulation, which involves a complex series of hormonal and biochemical pathways .
Pharmacokinetics
Ulipristal acetate has good oral bioavailability and a half-life allowing one single oral administration per day for the management of fibroids . With the exception of drugs modulating CYP3A4 activity, risks of drug-drug interactions with ulipristal acetate are unlikely .
Result of Action
The primary result of N-Desmethyl ulipristal acetate’s action is the inhibition of ovulation . This can prevent pregnancy when used as an emergency contraceptive . There is also ongoing research into the agent’s potential activity on the endometrium that prevents embryo implantation .
Analyse Biochimique
Biochemical Properties
N-Desmethyl ulipristal acetate is a derivative of 19-norprogesterone and has both antagonistic and partial agonist activity at the progesterone receptor . It is involved in biochemical reactions related to the progesterone receptor, interacting with enzymes and proteins associated with this receptor .
Cellular Effects
Its parent compound, Ulipristal Acetate, has been shown to have effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level through its interactions with the progesterone receptor . This includes binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Its parent compound, Ulipristal Acetate, has good oral bioavailability and a half-life allowing one single oral administration per day for the management of fibroids .
Metabolic Pathways
N-Desmethyl ulipristal acetate is metabolized via oxidative demethylation, most likely via cytochrome P450 isoenzyme3A4 . This metabolic pathway involves interactions with enzymes and cofactors .
Transport and Distribution
Its parent compound, Ulipristal Acetate, is a substrate for cytochrome P450 (CYP) 3A4 .
Subcellular Localization
Given its interactions with the progesterone receptor, it may be localized to areas of the cell where this receptor is present .
Propriétés
IUPAC Name |
[(8S,11R,13S,14S,17R)-17-acetyl-13-methyl-11-[4-(methylamino)phenyl]-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35NO4/c1-17(31)29(34-18(2)32)14-13-26-24-11-7-20-15-22(33)10-12-23(20)27(24)25(16-28(26,29)3)19-5-8-21(30-4)9-6-19/h5-6,8-9,15,24-26,30H,7,10-14,16H2,1-4H3/t24-,25+,26-,28-,29-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQCANMLYXHZIRW-GCNJZUOMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)NC)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H](C3=C4CCC(=O)C=C4CC[C@@H]23)C5=CC=C(C=C5)NC)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
159681-66-0 |
Source


|
| Record name | N-Desmethyl Ulipristal Acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

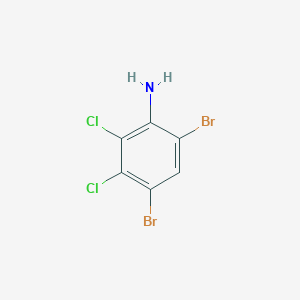
![7,8-Dimethylidene-1,4-dioxaspiro[4.4]nonane](/img/structure/B144263.png)


![Bromo-[[(1,1-dimethylethoxy)carbonyl]amino]acetic acid methyl ester](/img/structure/B144267.png)
